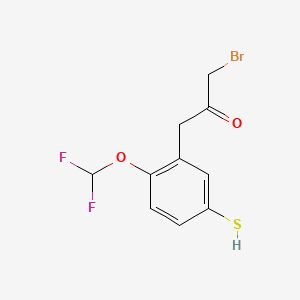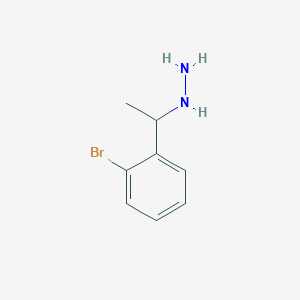
(1-(2-Bromophenyl)ethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Bromophenyl)ethyl)hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)ethyl)hydrazine typically involves the reaction of 2-bromophenylhydrazine with an appropriate ethylating agent. One common method includes the diazotization of 2-bromophenylamine followed by reduction and subsequent reaction with ethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and reduction processes, utilizing concentrated hydrochloric acid and zinc powder as reducing agents. The reaction conditions are carefully controlled to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2-Bromophenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Azines and other oxidized derivatives.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Applications De Recherche Scientifique
Chemistry: (1-(2-Bromophenyl)ethyl)hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of (1-(2-Bromophenyl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-Bromophenylhydrazine: Shares the bromophenyl group but lacks the ethyl moiety.
(1-(4-Bromophenyl)ethyl)hydrazine: Similar structure with the bromine atom at a different position on the phenyl ring.
Uniqueness: (1-(2-Bromophenyl)ethyl)hydrazine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
1-(2-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6(11-10)7-4-2-3-5-8(7)9/h2-6,11H,10H2,1H3 |
Clé InChI |
KYAVTRXZMJJWTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




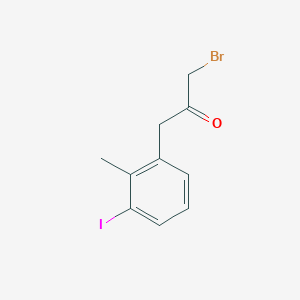
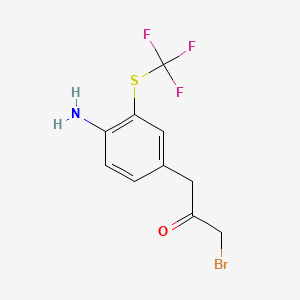
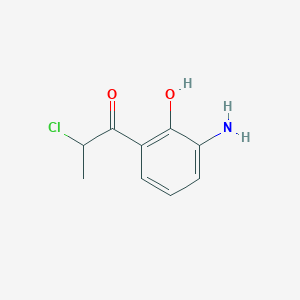

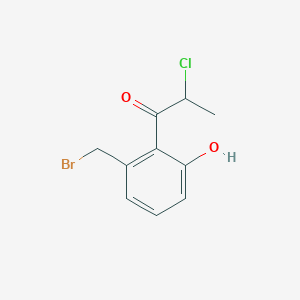




![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)

